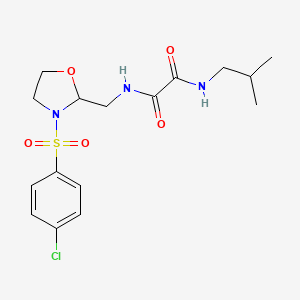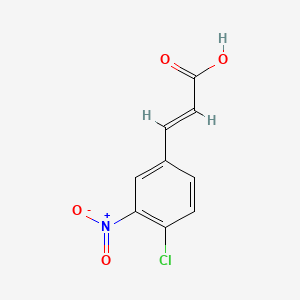
N-(2,4-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H23FN2OS and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Binding Analysis
Studies on similar compounds highlight the importance of structural aspects in determining the binding affinities and functionalities of therapeutic agents. For example, research on salt and inclusion compounds of certain amide-containing isoquinoline derivatives explores the structural characteristics that influence their properties, including fluorescence and reactivity with various acids (Karmakar, Sarma, & Baruah, 2007). This kind of structural analysis is crucial for the development of new drugs, as it aids in understanding how modifications to chemical structures can enhance or diminish their pharmacological efficacy.
Antitumor and Antipsychotic Potential
Several studies focus on the synthesis and evaluation of compounds with potential antitumor and antipsychotic activities. For instance, novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues were synthesized and evaluated for in vitro antitumor activity, showing promising results compared to standard drugs (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017). Another study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which showed antipsychotic-like profiles in animal behavioral tests without interacting with dopamine receptors, a characteristic desirable for reducing side effects associated with current antipsychotics (Wise et al., 1987).
Synthesis and Pharmacological Evaluation
The creation of new compounds often involves complex synthesis processes followed by thorough pharmacological evaluations. For example, research into the synthesis and evaluation of (indol-3-yl)alkylamides as potent analgesic agents illustrates this process, identifying compounds with promising analgesic properties comparable to reference drugs like flupirtine, ibuprofen, and diclofenac (Fouchard et al., 2001). These studies are essential for discovering new therapeutic agents that can address unmet medical needs.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2OS/c1-17-7-12-22(18(2)13-17)27-25(29)16-30-24-15-28(23-6-4-3-5-21(23)24)14-19-8-10-20(26)11-9-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGJEXLIUVGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2751814.png)

![6-Tert-butyl-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2751816.png)
![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)

![Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2751822.png)

![4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2751825.png)
![tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2751826.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2751827.png)
![3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2751830.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2751833.png)
